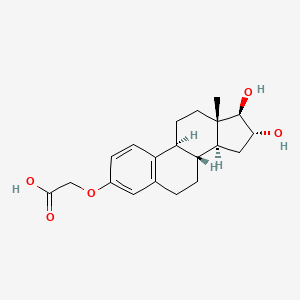

Estriol 3-carboxymethyl ether

Description

Properties

IUPAC Name |

2-[(16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-20-7-6-14-13-5-3-12(25-10-18(22)23)8-11(13)2-4-15(14)16(20)9-17(21)19(20)24/h3,5,8,14-17,19,21,24H,2,4,6-7,9-10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBWYTRVLQFZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69260-14-6 | |

| Record name | Estriol 3-carboxymethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Primary Synthetic Routes to Estriol (B74026) 3-Carboxymethyl Ether

The synthesis of Estriol 3-carboxymethyl ether primarily involves the selective modification of the C3 hydroxyl group of the estriol molecule. This requires careful control of reaction conditions to achieve regioselectivity, given the presence of two other hydroxyl groups at the C16 and C17 positions.

Alkylation Reactions of Estriol

Alkylation of the phenolic C3 hydroxyl group of estriol is the most direct route to forming the carboxymethyl ether. This reaction typically involves the use of an alkylating agent, such as a haloacetic acid or its ester, in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group, which is more acidic than the aliphatic hydroxyls at C16 and C17, thereby increasing its nucleophilicity and facilitating a selective reaction at the 3-position.

Commonly used reagents and conditions for this alkylation include:

| Reagent | Base | Solvent | Reaction Conditions |

| Bromoacetic acid | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature to gentle heating |

| Ethyl bromoacetate | Potassium carbonate (K2CO3) | Acetone, Acetonitrile | Reflux |

| Chloroacetic acid | Sodium hydroxide (B78521) (NaOH) | Water, Dioxane | Elevated temperatures |

Subsequent hydrolysis of the resulting ester (if an ester of haloacetic acid is used) yields the desired carboxylic acid functionality. The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as alkylation at the less reactive C16 and C17 hydroxyl groups.

Regioselective Derivatization Strategies

Achieving high regioselectivity for the C3 position is paramount in the synthesis of this compound. The inherent difference in acidity between the phenolic C3-OH and the alcoholic C16-OH and C17-OH groups provides a basis for this selectivity. However, to further enhance this selectivity and prevent unwanted side products, protecting group strategies are often employed.

Protecting Group Strategies:

A common strategy involves the temporary protection of the C16 and C17 hydroxyl groups. This ensures that the alkylation reaction occurs exclusively at the C3 position.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine | Mild base (e.g., K2CO3 in methanol) |

| Silyl ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (H2, Pd/C) |

The general synthetic sequence using a protecting group strategy is as follows:

Protection: Selective protection of the C16 and C17 hydroxyl groups of estriol.

Alkylation: Alkylation of the free C3 hydroxyl group with a carboxymethylating agent.

Deprotection: Removal of the protecting groups from the C16 and C17 positions to yield this compound.

This multi-step approach, while longer, often provides higher yields and purity of the final product compared to direct selective alkylation.

Synthesis of this compound Conjugates and Prodrug Analogs

The carboxylic acid group of this compound serves as a versatile chemical handle for conjugation to a variety of molecules, including proteins, peptides, and fluorescent probes. This allows for the development of targeted drug delivery systems, diagnostic tools, and research probes.

Strategies for Bioconjugation (e.g., protein conjugation)

The conjugation of this compound to proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), is a common strategy for developing immunogens to raise antibodies against estriol. This is also a method for creating targeted drug-protein conjugates. The primary method for this conjugation is through the formation of an amide bond between the carboxylic acid of the hapten (this compound) and the amine groups of lysine (B10760008) residues on the protein surface.

Common Coupling Methods:

| Coupling Agent | Additive (optional) | Key Features |

| Carbodiimides (e.g., EDC, DCC) | N-Hydroxysuccinimide (NHS) | Forms an active ester intermediate that reacts with primary amines. NHS enhances efficiency and stability of the active ester. |

| Mixed Anhydrides | Isobutyl chloroformate, Triethylamine | Forms a highly reactive mixed anhydride that readily reacts with amines. |

| Active Esters | Pre-formed NHS or PFP esters | Allows for a two-step conjugation process, which can be advantageous for sensitive proteins. |

The general procedure involves activating the carboxylic acid of this compound with a coupling agent, followed by the addition of the protein solution at a controlled pH to facilitate the amide bond formation.

Design and Synthesis of Linker Chemistries (stable vs. labile)

The linker connecting this compound to another molecule plays a crucial role in the stability and biological activity of the resulting conjugate. Linkers can be designed to be either stable or labile, depending on the intended application.

Stable Linkers: These linkers are designed to remain intact under physiological conditions. They are often used in applications where the conjugate is intended to act as a single entity, such as in affinity ligands or for creating stable immunogens. Amide bonds, formed from the carboxymethyl group, are generally considered stable.

Labile Linkers: These linkers are designed to cleave under specific physiological conditions, such as changes in pH or the presence of specific enzymes. This is a key feature in the design of prodrugs, where the active estriol molecule is released at a target site.

| Linker Type | Cleavage Stimulus | Example Linker Chemistry |

| Acid-labile | Low pH (e.g., in endosomes or tumor microenvironment) | Hydrazones, cis-Aconityl |

| Enzyme-labile | Specific enzymes (e.g., cathepsins, proteases) | Peptides (e.g., Val-Cit), Glucuronides |

| Disulfide | Reducing environment (e.g., intracellular) | Disulfide bonds |

The synthesis of these linker-modified conjugates involves coupling the pre-synthesized linker to either the this compound or the target molecule, followed by the final conjugation step.

Derivatization for Affinity Ligands and Probes

The carboxylic acid functionality of this compound is also utilized to attach various tags for the development of affinity ligands and molecular probes. These tools are invaluable for studying estrogen receptor interactions and for diagnostic applications.

Types of Derivatizations:

Affinity Ligands: this compound can be immobilized on a solid support (e.g., agarose (B213101) beads) through its carboxyl group. This creates an affinity chromatography matrix for the purification of estrogen receptors and other estriol-binding proteins.

Fluorescent Probes: The carboxyl group can be coupled to fluorescent dyes (e.g., fluorescein, rhodamine) to create fluorescently labeled estriol derivatives. These probes are used in fluorescence microscopy and flow cytometry to visualize the localization of estrogen receptors in cells and tissues.

Biotinylated Probes: Conjugation to biotin (B1667282) allows for the detection and purification of estriol-binding proteins using avidin (B1170675) or streptavidin-based techniques, such as Western blotting and ELISA.

The synthesis of these derivatives follows standard bioconjugation protocols, typically involving the activation of the carboxylic acid followed by reaction with an amine-functionalized tag.

Synthesis of Novel this compound Derivatives for Structure-Activity Exploration

The synthesis of novel derivatives of this compound is a strategic approach to explore the structure-activity relationships (SAR) of this compound. By systematically modifying its chemical structure, researchers can identify key molecular features that govern its biological activity, receptor binding affinity, and pharmacokinetic profile. This exploration is crucial for the development of new therapeutic agents with improved efficacy and selectivity.

The core structure of this compound offers several sites for chemical modification. These include the carboxymethyl group at the 3-position, the hydroxyl groups at the 16α and 17β positions, and the steroid nucleus itself. Synthetic strategies often focus on creating analogs with varied lipophilicity, steric bulk, and electronic properties to probe the requirements for optimal interaction with biological targets.

Research Findings on Estriol and Related Ether Derivatives

While specific, extensive SAR studies on a wide range of novel this compound derivatives are not abundantly available in the public domain, the principles of their design and the expected outcomes can be inferred from research on estriol and other estrogen ether derivatives.

Chemical modifications to the estriol molecule have been shown to produce long-acting derivatives. nih.gov For instance, the synthesis of estriol-3-cyclopentyl ether results in a compound with prolonged estrogenic activity. nih.govnih.gov This is attributed to an increased duration of the hormone-receptor complex in the nucleus, leading to a more sustained biological response. nih.gov This highlights the critical role of the ether linkage at the 3-position in modulating the pharmacokinetic and pharmacodynamic properties of estriol.

Synthetic methodologies for creating ether linkages at the 3-position of the steroid A-ring are well-established. For example, microwave-assisted synthesis of diaryl ethers has been employed for the preparation of 3-substituted estrone (B1671321) and estradiol (B170435) derivatives. nih.gov Such techniques could be adapted for the synthesis of a variety of this compound analogs, where the carboxymethyl moiety is replaced with other functional groups to investigate the impact on activity.

The following interactive data table illustrates a hypothetical SAR exploration of this compound derivatives, based on the principles of medicinal chemistry and findings from related estrogen analogs. The modifications focus on the carboxyl group of the ether side chain, a common strategy to alter polarity and potential interactions with target proteins.

| Compound | Modification at the 3-Carboxymethyl Ether Moiety | Predicted Change in Lipophilicity | Hypothesized Impact on Receptor Binding Affinity | Rationale for Modification |

|---|---|---|---|---|

| Derivative A | Esterification (Methyl Ester) | Increase | Potential Increase or Decrease | To investigate the effect of masking the polar carboxylic acid group on cell permeability and receptor interaction. |

| Derivative B | Amidation (Primary Amide) | Slight Decrease | Potential for new hydrogen bonding interactions | To introduce hydrogen bond donor/acceptor capabilities and assess their role in binding. |

| Derivative C | Chain Extension (Carboxyethyl ether) | Slight Increase | Potential decrease due to steric hindrance | To evaluate the influence of the length of the ether side chain on positioning within the receptor binding pocket. |

| Derivative D | Reduction to Alcohol (3-Hydroxyethyl ether) | Slight Increase | Loss of ionic interaction, potential for new hydrogen bonding | To remove the acidic proton and assess the importance of the carboxylate group for activity. |

| Derivative E | Bioisosteric Replacement (Tetrazole) | Similar | Potential to mimic the charge and pKa of the carboxylic acid | To explore the impact of a metabolically stable acidic group on activity and duration of action. |

This table is illustrative and designed to represent a typical structure-activity relationship study. The predicted outcomes are based on general medicinal chemistry principles.

Further research into the synthesis of such novel derivatives would involve multi-step reaction sequences. For instance, the synthesis of an ester derivative would typically involve the reaction of this compound with an alcohol under acidic conditions. Amide derivatives could be prepared via activation of the carboxylic acid followed by reaction with an amine. These synthetic efforts would yield a library of compounds for biological evaluation.

The biological evaluation of these new derivatives would be crucial to complete the SAR study. This would involve assessing their binding affinity for estrogen receptors (ERα and ERβ), and their functional activity in cell-based assays that measure estrogenic or anti-estrogenic effects. The collective data from these studies would provide a comprehensive understanding of the structural requirements for the biological activity of this compound and guide the design of future analogs with desired therapeutic profiles.

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Binding and Selectivity Studies (in vitro)

The initial and most critical step in estrogenic action is the binding of a ligand to its cognate receptor. The primary mediators of estrogen signaling are the nuclear estrogen receptors, ERα and ERβ, and the membrane-associated G protein-coupled estrogen receptor (GPER). The affinity of a ligand for each of these receptors determines its potential physiological effects.

Affinity for Estrogen Receptor Alpha (ERα)

Estrogen Receptor Alpha is a key mediator of estrogenic effects in tissues such as the uterus, mammary glands, and bone. The binding affinity of a compound to ERα is a primary determinant of its potency. For the parent compound, estriol (B74026), in vitro studies have consistently shown it to be a less potent estrogen than estradiol (B170435). One study reported the relative binding affinity (RBA) of estriol for human ERα to be 11.3% of that of estradiol wikipedia.org. Another study indicated an RBA of 14% for ERα compared to estradiol wikipedia.org. Chemical modifications to the estriol molecule, such as the addition of a carboxymethyl ether group at the 3-position, are known to produce longer-acting derivatives nih.gov. However, specific quantitative data on the binding affinity of Estriol 3-carboxymethyl ether for ERα is not available in the reviewed literature.

Affinity for Estrogen Receptor Beta (ERβ)

Estrogen Receptor Beta is predominantly found in the ovaries, prostate, lungs, and certain parts of the brain. It often has opposing effects to ERα, particularly in the context of cell proliferation. Estriol has shown a somewhat preferential affinity for ERβ over ERα in some studies. One report indicated that the RBA of estriol for ERβ was 17.6% of that of estradiol, slightly higher than its affinity for ERα wikipedia.org. Another study suggested an even greater preference, with an RBA of 21% for ERβ wikipedia.org. The structural change in this compound could theoretically alter this binding preference, but without direct experimental data, its specific affinity for ERβ remains speculative.

Interactions with G Protein-Coupled Estrogen Receptor (GPER)

The G protein-coupled estrogen receptor mediates rapid, non-genomic estrogenic signals. Interestingly, while estradiol acts as an agonist at GPER, estriol has been found to act as an antagonist at high concentrations wikipedia.org. This antagonistic action has been observed to inhibit estradiol-induced proliferation in certain cancer cells through the blockade of GPER wikipedia.org. It is plausible that this compound could also interact with GPER, but its specific activity—whether agonistic or antagonistic—has not been documented.

Modulation of Estrogen Receptor-Mediated Transcriptional Activity

Upon ligand binding, estrogen receptors undergo conformational changes, dimerize, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process is further refined by the recruitment of coregulator proteins.

Estrogen Response Element (ERE) Activation Profiles

The activation of EREs is a hallmark of classical estrogen signaling. The parent compound, estriol, has been shown to be a potent activator of EREs. In human breast cancer cell lines, the effects of estriol on ERE activation were observed at concentrations as low as 10⁻¹⁰M nih.gov. This activation leads to the expression of estrogen-responsive genes nih.gov. The ability of this compound to activate EREs would be a critical determinant of its estrogenic activity, but specific studies on its ERE activation profile are currently unavailable.

Coregulator Recruitment and Modulation

The transcriptional activity of estrogen receptors is critically dependent on the recruitment of coactivator or corepressor proteins to the receptor-DNA complex. The specific conformation adopted by the ligand-bound receptor dictates which coregulators are recruited, thus fine-tuning the transcriptional response. The binding of an estrogen to ERα induces a conformational change that forms a hydrophobic cleft, facilitating the recruitment of coregulator proteins nih.gov. The nature of the ligand can influence the affinity and selectivity for different coregulators nih.gov. While this is a fundamental mechanism for all estrogens, the specific profile of coregulators recruited by this compound has not been characterized.

Intracellular Trafficking and Processing Mechanisms

The journey of this compound from the extracellular space to its potential intracellular targets is a critical determinant of its biological activity. This process involves intricate trafficking and processing steps that dictate the compound's ability to interact with its receptors and modulate downstream signaling.

Specific studies detailing the receptor internalization pathways for this compound are not currently available in the scientific literature. For estrogens in general, receptor internalization is a key mechanism for regulating the intensity and duration of signaling. Estrogen receptors, both the classical nuclear receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER), can undergo internalization upon ligand binding. youtube.com

The primary pathway for the internalization of many cell surface receptors, including potentially GPER when activated by a ligand, is clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. These vesicles then traffic to early endosomes, which serve as a sorting station in the endocytic pathway. From the early endosomes, receptors can be recycled back to the plasma membrane or targeted for degradation in lysosomes.

It is hypothesized that if this compound interacts with membrane-associated estrogen receptors, its internalization would likely follow these established pathways. However, without direct experimental evidence, the specific kinetics and preferred pathways for this compound-receptor complexes remain speculative.

There is a lack of direct research on the endolysosomal processing of this compound and the subsequent liberation of metabolites. However, studies on related estrogen conjugates provide a potential model for its intracellular fate. For instance, research on estradiol-peptide conjugates suggests that after internalization, these larger molecules are trafficked through the endolysosomal pathway. Within the acidic environment of late endosomes and lysosomes, resident hydrolases can cleave the conjugate, releasing the active estrogenic metabolite.

It is plausible that if this compound is internalized, it could be subject to enzymatic cleavage within the endolysosomal compartment. This process would liberate estriol and a carboxymethyl moiety. The liberated estriol would then be free to interact with intracellular estrogen receptors and elicit a biological response. Further metabolic conversion of the liberated estriol to other estrogenic compounds within the cell is also a possibility. It is important to note that this proposed mechanism is based on the behavior of other estrogen conjugates and requires direct experimental validation for this compound.

Cellular Signaling Pathway Investigations (in vitro)

The direct effects of this compound on various intracellular signaling pathways have not been extensively characterized. The following subsections discuss the known effects of the parent compound, estriol, on these pathways, with the caveat that the 3-carboxymethyl ether derivative may exhibit different activities.

No studies have directly investigated the effect of this compound on intracellular calcium mobilization. However, estrogens, including estriol, have been shown to induce rapid, non-genomic effects by modulating intracellular calcium levels. nih.gov This is often mediated through the activation of GPER, which can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum, via the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3). mdpi.com

An increase in intracellular calcium can, in turn, activate a variety of downstream signaling pathways, including calcium/calmodulin-dependent protein kinases (CaMKs), and contribute to diverse cellular responses such as proliferation, migration, and gene expression. The ability of this compound to elicit such responses would depend on its affinity for and ability to activate GPER or other membrane-associated estrogen receptors.

| Experimental Model | Observed Effect of Estriol | Potential Mechanism | Data on this compound |

|---|---|---|---|

| Various cancer cell lines | Rapid increase in intracellular Ca2+ | GPER-mediated activation of PLC/IP3 pathway | Not available |

| Neuronal cells | Modulation of Ca2+ channel activity | Interaction with membrane receptors | Not available |

Direct evidence for the activation of kinase cascades by this compound is currently lacking. Estrogens are known to rapidly activate several kinase signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. imrpress.com These pathways are crucial for cell growth, survival, and differentiation.

Activation of these cascades can be initiated by both membrane-associated estrogen receptors and through crosstalk with growth factor receptor signaling. For example, estrogen binding to GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the MAPK/ERK pathway. frontiersin.org The PI3K/Akt pathway can also be activated downstream of estrogen receptor stimulation, leading to the phosphorylation and activation of a variety of target proteins that promote cell survival and proliferation. The capacity of this compound to engage these pathways is yet to be determined.

| Kinase Pathway | Known Estrogen Effect | Potential Cellular Outcome | Data on this compound |

|---|---|---|---|

| MAPK/ERK | Rapid phosphorylation and activation | Cell proliferation, differentiation | Not available |

| PI3K/Akt | Activation of survival signals | Inhibition of apoptosis, cell growth | Not available |

There are no specific studies reporting the influence of this compound on gene expression in cellular models. The primary mechanism by which estrogens regulate gene expression is through the activation of nuclear estrogen receptors, ERα and ERβ. cusabio.com Upon ligand binding, these receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. cusabio.com This binding recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. nih.gov

Estriol is considered a weak estrogen in this context, with a lower affinity for ERs compared to estradiol. drugbank.com However, it is still capable of inducing the expression of estrogen-responsive genes. The carboxymethyl ether modification at the 3-position of estriol could potentially alter its binding affinity for ERs and, consequently, its ability to regulate gene expression. It is also possible that any gene regulatory effects could be mediated by metabolites of this compound, should it undergo intracellular processing.

| Target Gene Category | Example Genes (Estrogen-Responsive) | Physiological Process | Data on this compound |

|---|---|---|---|

| Cell Cycle Regulation | Cyclin D1, c-Myc | Cell proliferation | Not available |

| Progesterone Receptor | PGR | Hormonal signaling | Not available |

| Growth Factors | IGF-1, TGF-α | Cell growth and differentiation | Not available |

Structure Activity Relationship Sar and Computational Studies

Correlations between Structural Modifications and Receptor Binding Affinity

The affinity of Estriol (B74026) 3-carboxymethyl ether for estrogen receptors, such as ERα and ERβ, is a primary determinant of its estrogenic activity. Modifications to the parent estriol molecule, particularly at the C-3 position, can significantly alter this binding. Estriol itself is considered a weaker estrogen compared to estradiol (B170435), exhibiting a relative binding affinity (RBA) for human ERα and ERβ of approximately 11.3% and 17.6% of that of estradiol, respectively wikipedia.org. Chemical modifications to the estriol structure can produce derivatives with prolonged activity. nih.gov

The introduction of an ether linkage at the C-3 position of the estriol steroid nucleus is a key strategy for modifying its pharmacokinetic and pharmacodynamic properties. Studies on related estriol derivatives, such as estriol-3-cyclopentyl ether, have shown that such chemical modifications can lead to long-acting compounds. nih.gov This prolonged action is often attributed to an increased duration of the hormone-receptor complex within the nucleus, leading to a more sustained biological response. nih.gov

The table below illustrates the relative binding affinities of estriol and a related C-3 ether derivative, providing context for the potential impact of such modifications.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) (Estradiol = 100%) |

| Estriol | ERα | 11.3 wikipedia.org |

| Estriol | ERβ | 17.6 wikipedia.org |

| Estriol-3-cyclopentyl ether | Not specified | Noted as a long-acting derivative nih.gov |

This table is for illustrative purposes to show the effect of C-3 modification on estriol's biological profile, based on available data for related compounds.

Beyond the ether linkage, other substituents on the steroidal nucleus of estriol can further modulate its estrogenic activity. The fundamental structure for estrogen receptor binding requires a phenolic A-ring, which is present in Estriol 3-carboxymethyl ether. The hydroxyl groups at the C-16α and C-17β positions are characteristic of estriol and contribute to its relatively weaker estrogenic profile compared to estradiol, which lacks the C-16α hydroxyl group. wikipedia.org

The introduction of any substituent can affect receptor binding through steric and electronic effects. For example, in estradiol derivatives, bulky substituents are generally better tolerated at positions like 7α, 11β, and 17α, while the receptor is less tolerant of polar groups. The addition of the carboxymethyl ether at C-3 introduces a polar, negatively charged group (at physiological pH), which could have a significant, and potentially unfavorable, impact on binding within the largely hydrophobic ligand-binding pocket of the estrogen receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models provide mathematical frameworks to correlate the chemical structure of compounds with their biological activity. u-tokyo.ac.jp For estrogen receptor ligands, QSAR studies have been instrumental in identifying key molecular descriptors that govern binding affinity. These descriptors often include parameters related to hydrophobicity, electronic properties, and steric factors. u-tokyo.ac.jp

While specific QSAR models for this compound are not documented, broader QSAR analyses of steroidal estrogens provide valuable insights. For instance, studies on estradiol derivatives have highlighted the importance of molar refractivity (a measure of volume and polarizability) for substituents at the 16α-position. u-tokyo.ac.jp A common finding in many QSAR equations for estrogen receptor ligands is the general lack of a positive correlation with hydrophobicity, except at specific positions like 11β. u-tokyo.ac.jp

A hypothetical QSAR analysis for a series of C-3 ether derivatives of estriol would likely involve the following descriptors:

Topological Descriptors: Molecular weight, connectivity indices.

Electronic Descriptors: Dipole moment, partial charges on the ether oxygen and carboxyl group.

Steric/Geometrical Descriptors: Molar volume, surface area, and specific parameters for the ether substituent (e.g., length, branching).

The development of a robust QSAR model for such compounds would enable the prediction of receptor binding affinity for novel, unsynthesized derivatives, thereby guiding the design of compounds with optimized estrogenic profiles.

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations offer atomic-level insights into the interaction between a ligand and its receptor. These methods are invaluable for understanding the binding mode of this compound within the estrogen receptor's ligand-binding pocket.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For estrogens, the phenolic A-ring is a critical anchor, forming hydrogen bonds with key amino acid residues in the binding pocket, such as Glu353 and Arg394, and interacting with a water molecule. The D-ring with its 17β-hydroxyl group also forms important hydrogen bonds, for instance with His524.

For this compound, the steroidal core would be expected to adopt a similar position to that of estriol. However, the C-3 carboxymethyl ether group would extend into a specific region of the binding pocket. The presence of the polar carboxylate group could lead to either favorable or unfavorable interactions. It might form new hydrogen bonds or salt bridges with nearby polar or charged residues, or it could introduce a desolvation penalty if it forces its way into a nonpolar region. Molecular modeling of related C-3 substituted estradiol derivatives has been used to explain their inhibitory activity and binding orientation. nih.gov

Key interacting residues in the ERα ligand-binding pocket for steroidal estrogens typically include:

Glutamic acid (Glu353)

Arginine (Arg394)

Histidine (His524)

Leucine (Leu387)

Phenylalanine (Phe404)

The binding of a ligand to the estrogen receptor is not a simple lock-and-key mechanism; both the ligand and the receptor can undergo conformational changes. The binding of an agonist like estradiol induces a specific conformational change in the receptor, particularly in a region known as helix 12, which seals the ligand-binding pocket and creates a surface for the recruitment of coactivator proteins, leading to gene transcription.

MD simulations can be used to study the dynamic behavior of the this compound-ER complex over time. Such simulations could reveal whether the C-3 carboxymethyl ether group stabilizes or destabilizes the active (agonist) conformation of helix 12. The bulk and charge of this group could potentially hinder the proper positioning of helix 12, which might explain a weaker or even antagonistic activity profile. The ability of different ligands to induce distinct conformational changes in the estrogen receptor is a key determinant of their specific biological activities.

Pharmacophore Modeling for Estrogen Receptor Ligands

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target, such as the estrogen receptor (ER). mdpi.com For estrogen receptor ligands, these models are crucial for understanding structure-activity relationships (SAR) and for the design of new molecules with desired estrogenic or antiestrogenic activities. nih.gov The development of a pharmacophore model for this compound as an estrogen receptor ligand is based on the well-established pharmacophoric features of steroidal estrogens like estradiol and estriol. cornous.comuthscsa.edu

The fundamental pharmacophore for a steroidal estrogen typically includes:

A phenolic hydroxyl group on the A-ring, which acts as a critical hydrogen bond donor. uthscsa.edu

A hydrophobic steroid core that engages in van der Waals interactions with the receptor's binding pocket. nih.gov

A second hydroxyl group at the 17β-position of the D-ring, which generally functions as a hydrogen bond acceptor. uthscsa.edu

The ligand binding pocket of the estrogen receptor is predominantly hydrophobic, allowing it to accommodate the steroid structure. nih.gov Key amino acid residues within this pocket form specific interactions with the ligand. For instance, the phenolic hydroxyl group of estradiol is known to interact with residues such as Arg394 and Glu353, often mediated by a water molecule. nih.gov The 17β-hydroxyl group can form a hydrogen bond with His524. nih.gov

In the case of this compound, the core estriol structure provides the foundational pharmacophoric features. However, the modification at the 3-position, replacing the phenolic hydroxyl with a carboxymethyl ether group (-O-CH₂-COOH), significantly alters a key interaction point. This substitution is expected to influence the binding affinity and mode compared to its parent compound, estriol.

The ether linkage itself can impact the molecule's interaction with the receptor. While the replacement of a hydroxyl hydrogen with an alkyl group, such as a methyl group, has been shown to decrease ER affinity, the specific nature of the carboxymethyl group introduces both steric bulk and a terminal carboxylic acid moiety. oup.com The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions within the binding pocket that differ from those of the original phenolic hydroxyl group.

Computational docking and quantitative structure-activity relationship (QSAR) models are instrumental in predicting how such modifications affect receptor binding. nih.govacs.org These models can help elucidate the optimal spatial arrangement of the carboxymethyl ether group for favorable interactions within the ER ligand-binding domain. The flexibility of the ether linkage may allow the carboxylic acid to orient itself to interact with different residues than the original 3-hydroxyl group.

The following table outlines the key pharmacophoric features of estradiol, estriol, and a theoretical profile for this compound based on established SAR principles.

| Feature | Estradiol | Estriol | This compound (Predicted) |

| A-Ring Moiety | Phenolic Hydroxyl (H-bond donor) | Phenolic Hydroxyl (H-bond donor) | Carboxymethyl ether (Potential H-bond donor/acceptor) |

| Steroid Core | Hydrophobic | Hydrophobic | Hydrophobic |

| D-Ring Moiety | 17β-Hydroxyl (H-bond acceptor) | 17β-Hydroxyl & 16α-Hydroxyl (H-bond acceptors) | 17β-Hydroxyl & 16α-Hydroxyl (H-bond acceptors) |

This theoretical pharmacophore model for this compound suggests that while it retains the core hydrophobic and D-ring features of estriol, the altered A-ring moiety is a critical determinant of its interaction with the estrogen receptor. The precise nature and strength of this interaction would require further computational and experimental validation.

Advanced Analytical Methodologies for Estriol 3 Carboxymethyl Ether in Research

Immunoassay Development and Optimization

Immunoassays are a cornerstone for the quantification of low-concentration analytes like estriol (B74026). The development of these assays relies on the production of high-affinity antibodies, which is made possible by using haptens such as Estriol 3-carboxymethyl ether.

Time-Resolved Fluoroimmunoassay (TRFIA) Applications

Time-Resolved Fluoroimmunoassay (TRFIA) is a highly sensitive immunoassay technique that utilizes lanthanide chelates as labels, offering advantages such as high signal-to-noise ratio and excellent stability. In the context of estriol measurement, TRFIA has been developed using conjugates derived from this compound.

One such application is a direct competitive inhibition TRFIA for detecting unconjugated estriol (uE3) in the serum of pregnant women. researchgate.net In this assay, an this compound-bovine serum albumin (E3-3-CME-BSA) conjugate serves as the label, with Europium (Eu³⁺) acting as the signal probe. researchgate.net The method involves pre-capturing the primary antibody on microtiter plates. The assay demonstrates high sensitivity and reliability, making it suitable for prenatal screening applications. researchgate.net Key performance characteristics of this TRFIA are detailed below.

Table 1: Performance Characteristics of a TRFIA for Unconjugated Estriol

| Parameter | Result |

|---|---|

| Detection Limit | 0.35 nmol L⁻¹ |

| Within-Run Imprecision | < 5.0% |

| Between-Run Imprecision | < 6.0% |

| Mean Recovery | 102.6% |

| Correlation with CLIA | r = 0.948 |

Data sourced from a study on a time-resolved fluoroimmunoassay for unconjugated estriol detection. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov The basic principle involves an antigen binding to a specific antibody, with detection accomplished by an enzyme-linked substrate that produces a measurable signal. nih.gov

For small molecules like estriol, a competitive ELISA format is typically employed. In this setup, this compound is conjugated to a carrier protein (like BSA) to create a coating antigen immobilized on the microplate wells. The sample containing free estriol is then added along with a limited amount of anti-estriol antibody. The free estriol in the sample competes with the immobilized estriol conjugate for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of estriol in the sample. This approach allows for sensitive quantification of estriol in various biological fluids. ibl-international.com

Radioimmunoassay (RIA) for Research Quantification

Radioimmunoassay (RIA) is a classic, highly sensitive technique used to measure concentrations of antigens by using antibodies and radiolabeled isotopes. The development of specific antisera is crucial for the accuracy of RIA. Research has demonstrated that 3-O-carboxymethyl ether derivatives of estrogens, including estriol, are effective haptens for producing specific antisera suitable for RIA. nih.gov

By conjugating this compound to bovine serum albumin (BSA), researchers have successfully generated antisera with high specificity for estriol. nih.gov This approach has been shown to be effective, challenging the earlier notion that derivatization at the 3-position of estrogens could not yield specific antisera. nih.gov The high specificity of the antibodies produced allows for accurate quantification of estriol with minimal cross-reactivity from other structurally similar steroids. nih.gov Although RIA involves radioactive materials, its sensitivity makes it a valuable tool in research settings for hormonal analysis. nih.govresearchgate.net

Hapten and Immunogen Design Using this compound

Estriol, like other steroid hormones, is a small molecule that is not immunogenic on its own. To elicit an immune response and produce antibodies, it must be covalently linked to a larger carrier molecule, typically a protein such as bovine serum albumin (BSA) or ovalbumin (OVA). creative-diagnostics.com A molecule with these characteristics is known as a hapten. creative-diagnostics.com

This compound serves as an ideal hapten for this purpose. The carboxymethyl ether group at the 3-position of the estriol molecule provides a reactive handle for conjugation to the carrier protein, creating a stable immunogen. This specific site of linkage is crucial as it exposes other parts of the steroid molecule to the immune system, leading to the generation of highly specific antibodies. nih.gov Studies have shown that using the 3-position for linkage is an effective choice for discriminating between differences in the D-ring of the steroid, resulting in antibodies with very little cross-reactivity with other estrogens like estradiol (B170435) and estrone (B1671321). nih.gov The synthesis of these 3-O-carboxymethyl ether derivatives and their subsequent conjugation to BSA is a well-established method for producing specific antisera for various immunoassays. nih.gov

Chromatographic and Spectrometric Techniques

While immunoassays are powerful tools, chromatographic and spectrometric methods provide an orthogonal approach for the quantification of estriol, often serving as reference methods.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique used to separate, identify, and quantify components in a mixture. For estriol analysis, reversed-phase HPLC is commonly employed. This method can be used to measure unconjugated estriol in serum and other biological samples with high precision and accuracy. nih.gov

A typical HPLC method for estriol involves direct injection of serum samples into the system, where a pretreatment column removes hydrophilic components like proteins. nih.gov The estrogens are then separated on a specialized column, often a polymer gel or a C18 column. nih.govaustinpublishinggroup.com The mobile phase usually consists of an acetonitrile-water or methanol-water mixture. nih.govaustinpublishinggroup.com Detection is frequently achieved using fluorescence, which provides high sensitivity for estrogens. nih.gov

HPLC methods offer excellent specificity and can be used to validate immunoassay results. Studies comparing HPLC with RIA for unconjugated estriol have shown a high correlation between the two methods (r = 0.912), confirming the utility of HPLC as a reliable quantification tool. nih.gov

Table 2: Example of HPLC Conditions for Estriol Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Water containing 0.1% trifluoroacetic acid-methanol (40:60, v/v) |

| Detection | Fluorescence |

| Run Time | < 7 minutes |

| Linearity Range | 10-400 ng/ml |

Data adapted from a study on HPLC methods for estriol determination. austinpublishinggroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Advanced analytical methods are essential for the accurate quantification of estrogens and their derivatives, such as this compound, which are often present at very low concentrations in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred methods for this purpose due to their high specificity and sensitivity. nih.govnih.gov

LC-MS/MS offers superior analytical specificity compared to traditional immunoassays, which can be prone to cross-reactivity. nih.govnih.gov The technique couples the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For estrogen analysis, LC-MS/MS is often operated in negative electrospray ionization mode, which is suitable for phenolic compounds. nih.govnih.gov Quantitation is typically performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov Sample preparation for LC-MS/MS analysis of estrogens from biological fluids like serum or plasma frequently involves liquid-liquid extraction or solid-phase extraction to remove interfering substances. nih.govthermofisher.cn While some methods allow for the direct measurement of estrogens, derivatization is often employed to enhance sensitivity. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for estrogen analysis. However, due to the low volatility and thermal instability of estrogens, chemical derivatization is a mandatory step prior to analysis. researchgate.netaustinpublishinggroup.comnih.gov This process converts the polar functional groups of the estrogens into more volatile and thermally stable derivatives suitable for GC separation. austinpublishinggroup.comeiu.edu The use of GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity, which is crucial when analyzing complex biological samples. scispec.co.th Negative chemical ionization (NCI) mode in GC-MS/MS can provide the high degree of selectivity needed to overcome matrix interference. scispec.co.th

The selection between LC-MS/MS and GC-MS/MS often depends on the specific research requirements, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Both techniques, however, represent the gold standard for the quantitative analysis of estrogens in research settings.

Chemical Derivatization for Enhanced Detection in Research Samples

Chemical derivatization is a critical strategy in the analysis of estrogens, including estriol and its ethers, to overcome inherent analytical challenges and enhance detection sensitivity, particularly for mass spectrometry-based methods. mdpi.com The primary goals of derivatization are to improve the volatility and thermal stability of the analytes for GC-MS and to increase ionization efficiency for LC-MS/MS. nih.govresearchgate.netaustinpublishinggroup.com

For GC-MS analysis, estrogens must be converted into less polar, more volatile derivatives. researchgate.neteiu.edu Silylation is the most common derivatization technique, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. researchgate.netaustinpublishinggroup.comeiu.edu The addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the derivatization yield, especially for compounds with multiple hydroxyl groups like estriol. researchgate.netnih.gov

For LC-MS/MS, derivatization is not for volatility but for enhancing the ionization efficiency of the estrogen molecule, thereby improving the signal response and lowering detection limits. nih.govmdpi.com Many derivatization reagents are designed to introduce a permanently charged moiety or a group that is easily ionizable into the estrogen structure. nih.gov Dansyl chloride is a widely used reagent that reacts with the phenolic hydroxyl group of estrogens, allowing for sensitive detection. nih.govnih.govunl.edu Other reagents include pyridine-3-sulfonyl chloride and various isomers of dimethylimidazole-sulfonyl chloride. nih.gov The introduction of these charged groups enhances the signal in positive mode electrospray ionization, leading to significantly lower limits of quantification. nih.govthermofisher.cn

The choice of derivatization reagent and reaction conditions depends on the specific estrogen being analyzed and the analytical platform being used.

Table 1: Common Derivatization Strategies for Estrogen Analysis

| Derivatization Agent | Target Functional Group | Analytical Technique | Advantage |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups | GC-MS | Increases volatility and thermal stability researchgate.neteiu.edu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl groups | GC-MS | Creates volatile and thermally stable derivatives for GC austinpublishinggroup.com |

| Dansyl chloride | Phenolic hydroxyl group | LC-MS/MS | Enhances ionization efficiency and sensitivity nih.govnih.gov |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic hydroxyl group | LC-MS/MS | Introduces a charged moiety to enhance ionization nih.gov |

| N-methyl-nicotinic acid N-hydroxysuccinimide ester | Hydroxyl groups | LC-MS/MS | Introduces a quaternary amine for permanent charge unl.edu |

Electrochemical Sensing Methods

Electrochemical sensing has emerged as a rapid, cost-effective, and sensitive alternative for the determination of estriol and related estrogenic compounds. researchgate.netuj.ac.za These methods are based on the electrochemical oxidation of the phenolic group present in the estrogen structure. researchgate.netrsc.org The analysis is typically performed using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netmdpi.comnih.gov

The performance of electrochemical sensors is highly dependent on the electrode material. Bare electrodes, such as glassy carbon or carbon paste electrodes, can be used, but they often suffer from low sensitivity and surface fouling. researchgate.netmdpi.com To overcome these limitations, electrodes are frequently modified with various nanomaterials that enhance the electrocatalytic activity, increase the surface area, and improve the electron transfer rate. mdpi.com

Several modification strategies have been successfully employed:

Polymer-Modified Electrodes: Electropolymerized films of materials like poly(glycine) or poly(L-arginine) on carbon paste electrodes have been shown to exhibit good electrocatalytic activity towards the oxidation of estriol. researchgate.netuj.ac.za

Carbon Nanomaterial Composites: Materials such as graphene and carbon nanotubes are used to modify electrodes, leveraging their high conductivity and large surface area to improve the analytical signal. rsc.orgmdpi.com For example, a graphene/ordered mesoporous carbon composite modified electrode demonstrated a low detection limit for estrogens. rsc.org

Nanoparticle-Based Sensors: Metal oxide nanoparticles, such as α-Fe2O3, supported on carbon nanotubes have been used to create sensors that prevent electrode fouling and enhance the electrochemical response to estrogens. mdpi.com

These advanced sensors have demonstrated wide linear ranges and low limits of detection, making them suitable for determining trace levels of estriol in various samples, including real water and medicinal samples. researchgate.netuj.ac.zamdpi.com

Table 2: Performance of Selected Electrochemical Sensors for Estriol Detection

| Electrode System | Technique | Linear Range (M) | Limit of Detection (M) |

|---|---|---|---|

| Poly(glycine) modified carbon paste electrode (PGMCPE) | Cyclic Voltammetry (CV) | 2 × 10⁻⁶ to 1 × 10⁻⁴ | 8.7 × 10⁻⁷ researchgate.net |

| Poly(L-arginine) modified carbon nanotube paste electrode (PARNMCNTPE) | Not Specified | 2 × 10⁻⁶ to 90 × 10⁻⁶ | 3.25 × 10⁻⁷ uj.ac.za |

| Graphene/ordered mesoporous carbon modified carbon paste electrode | Square Wave Voltammetry (SWV) | 5.0 × 10⁻⁹ to 2.0 × 10⁻⁶ | 2.0 × 10⁻⁹ rsc.org |

| Boron-doped diamond electrode | Differential Pulse Voltammetry (DPV) | 1.5 × 10⁻⁵ to 1.3 × 10⁻⁴ | 10⁻⁸ (with preconcentration) mdpi.comnih.gov |

Imaging Mass Spectrometry for Cellular Distribution Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in biological tissue sections without the need for chemical or radioactive labels. jeolusa.com Matrix-assisted laser desorption/ionization (MALDI) is a common IMS technique used for a wide range of molecules, from small metabolites and lipids to large proteins. jeolusa.comnih.gov This methodology has significant potential for studying the cellular and subcellular distribution of estrogen derivatives like this compound.

In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix compound that absorbs energy from a laser. jeolusa.com The laser is fired at discrete spots across the tissue, desorbing and ionizing molecules from the sample. A mass spectrum is collected at each spot (pixel), and by compiling the data from all spots, a two-dimensional ion density map can be created for specific molecules based on their mass-to-charge ratio (m/z). jeolusa.com

High mass-resolving power is crucial for IMS, especially for small molecules, to distinguish the analyte of interest from matrix signals and other endogenous compounds with similar masses. jeolusa.com Advanced instruments, such as those with SpiralTOF™ ion optics, provide the necessary resolution to separate closely related molecular species. jeolusa.comjeolusa.com

While specific IMS studies on this compound are not prevalent, the technique has been applied to related compounds. For instance, MALDI-TOF MS has been used to identify the covalent attachment sites of estradiol derivatives on the estrogen receptor. nih.gov Furthermore, the localization of estrogen receptors (ERα and ERβ) has been detailed at the subcellular level in brain tissue using immunomicroscopy, revealing their presence in dendritic spines, axons, and glia, which complements the potential findings from IMS. nih.gov The ability of IMS to map the distribution of lipids and other small molecules in tissues like the brain demonstrates its applicability for investigating where estrogen derivatives accumulate and act within a cellular environment. jeolusa.com This can provide crucial insights into their mechanisms of action and interaction with subcellular targets like mitochondria. frontiersin.org

Future Directions and Emerging Research Avenues

Novel Conjugate Chemistries and Targeted Delivery Systems (Conceptual Research)

The carboxylic acid moiety of Estriol (B74026) 3-carboxymethyl ether is a versatile functional group for creating covalent linkages to other molecules, forming ester or amide bonds. This feature is central to the conceptual development of novel conjugate chemistries and targeted delivery systems. The principle behind these systems is to attach the estriol derivative to a carrier molecule that can selectively deliver it to specific cells or tissues, thereby enhancing efficacy and minimizing off-target effects.

One of the most promising conceptual applications is in the creation of Antibody-Drug Conjugates (ADCs). In this model, the estriol derivative could be linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells (e.g., HER2-positive breast cancer). The ADC would circulate in the bloodstream until it binds to the target cancer cell, after which it would be internalized, releasing the estriol-based payload directly inside the cell. nih.gov The linker used in such a conjugate is critical and could be designed to be cleaved by specific enzymes present in the tumor microenvironment. nih.gov

Table 1: Conceptual Components of an Estriol 3-Carboxymethyl Ether-Based ADC

| Component | Function | Example |

| Antibody | Targets a specific antigen on cancer cells. | Monoclonal antibody against an estrogen receptor-associated protein. |

| Payload | The active therapeutic agent. | This compound derivative with cytotoxic properties. |

| Linker | Covalently connects the antibody to the payload. | An enzyme-cleavable linker (e.g., valine-citrulline). nih.gov |

| Conjugation Site | The reactive group on the payload. | The carboxylic acid of the carboxymethyl ether group. |

Other targeted delivery strategies could involve conjugating this compound to nanoparticles or erythrocytes, which can prolong circulation time and improve biodistribution. nih.gov These advanced drug delivery systems (DDS) leverage the biocompatibility and non-immunogenic nature of carriers like red blood cells to transport molecular cargos throughout the body. nih.gov

Integration of Multi-Omics Approaches in this compound Research

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful methodology to elucidate the compound's mechanism of action.

A hypothetical study, modeled on existing research into estrogen's effects on cancer cells, could involve treating estrogen receptor-positive cells with this compound and performing a multi-omics analysis. nih.govnih.govresearchgate.net

Transcriptomics (RNA-Seq): Would identify which genes are up- or down-regulated in response to the compound, revealing the signaling pathways being activated or inhibited. nih.gov For instance, researchers could identify changes in the expression of genes involved in cell proliferation, apoptosis, or metabolic pathways. nih.gov

Metabolomics: Would analyze changes in the cellular metabolite profile, providing a functional readout of the altered gene expression. nih.gov This could reveal, for example, a shift in cellular energy metabolism, such as a preference for glycolysis over oxidative phosphorylation, a known hallmark of some cancers. nih.govnih.govresearchgate.net

By integrating these datasets, researchers can build a comprehensive picture of the compound's effects. For example, an integrated analysis could reveal that this compound upregulates a specific transcription factor (transcriptomics data) which in turn leads to a decrease in key metabolites in an amino acid metabolism pathway (metabolomics data). nih.gov This approach provides potential therapeutic targets and a deeper understanding of the compound's role in modulating cellular processes. nih.govresearchgate.net

Advanced Computational and AI-Driven Drug Discovery for Estriol Derivatives

Target Identification: AI algorithms can analyze vast biological datasets to identify novel biological targets for which an estriol derivative might be effective. nih.gov

Virtual Screening: Machine learning models can screen massive virtual libraries of compounds to predict which derivatives of this compound are most likely to bind to a specific target with high affinity and selectivity. nih.govnih.gov Platforms like AtomNet use deep learning for structure-based drug design to rapidly search trillions of synthesizable compounds. dev.todrugpatentwatch.com

Lead Optimization: Generative AI models, including Generative Adversarial Networks (GANs), can design entirely new molecules de novo. nih.gov These models can be trained to optimize multiple parameters simultaneously, such as potency, selectivity, and pharmacokinetic properties, to generate novel estriol derivatives with a desired therapeutic profile. nih.govresearchgate.net

ADME-Tox Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new derivatives, helping to identify and eliminate poor candidates early in the development process. drugpatentwatch.comnih.gov

Table 2: Application of AI in the Discovery of Estriol Derivatives

| Drug Discovery Stage | AI/Computational Technique | Potential Application for Estriol Derivatives |

| Hit Identification | High-Throughput Virtual Screening | Screen virtual libraries to find derivatives that bind to a target like Estrogen Receptor β. nih.gov |

| Lead Generation | Generative Adversarial Networks (GANs) | Design novel estriol-based molecules with optimized binding and safety profiles. nih.gov |

| Lead Optimization | Machine Learning Models | Refine the chemical structure of lead candidates to improve bioactivity and reduce off-target effects. nih.gov |

| Preclinical Testing | Predictive Analytics | Analyze preclinical data to predict efficacy and potential toxicity in humans. drugpatentwatch.com |

Exploration of this compound in Fundamental Endocrine Signaling Research

Estriol is a weak natural estrogen that plays a significant role during pregnancy. wikipedia.org It acts by binding to estrogen receptors (ERα and ERβ), influencing gene expression and cellular function. nih.gov While it is a weak agonist on its own, in the presence of the more potent estradiol (B170435), it can act as an antagonist. wikipedia.org

This compound, as a modified version of estriol, can serve as a valuable chemical tool to probe the intricacies of endocrine signaling. The addition of the carboxymethyl ether group alters its physicochemical properties, such as polarity and size, which can in turn affect its interaction with estrogen receptors and other proteins.

Researchers could use this derivative to:

Investigate Receptor Binding Kinetics: Compare the binding affinity and dissociation kinetics of this compound with that of estriol and estradiol for ERα and ERβ. This could help in understanding how modifications at the 3-position of the steroid core influence receptor interaction.

Differentiate Signaling Pathways: The modified structure might lead to biased agonism, where the compound preferentially activates certain downstream signaling pathways over others. This could be used to dissect the different signaling cascades initiated by estrogen receptor activation.

Study Endocrine Disruption: The compound could be used as a model to study how synthetic steroids interact with the endocrine system. Research in this area often focuses on how endocrine-disrupting chemicals (EDCs) can interfere with normal hormone function, potentially leading to adverse health effects. researchgate.netmercer.edu

By using this compound as a research probe, scientists can gain a more nuanced understanding of estrogen signaling, which is crucial for developing therapies for hormone-dependent diseases and assessing the impact of environmental estrogens.

Q & A

Q. How is Estriol 3-carboxymethyl ether structurally identified and characterized in biological samples?

- Methodological Answer : this compound (CAS 69260-14-6) is identified using its molecular formula C20H26O5 and structural features, including the carboxymethyl ether group at the 3-position of the estriol backbone. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for precise characterization. For example, GC-MS protocols optimized for estrogen detection (including metabolites) involve derivatization to enhance volatility and sensitivity . Radioimmunoassays (RIA) with tritium-labeled estriol can also be adapted, provided extraction yields are validated (e.g., 98.3 ± 1.4% recovery rates using diethyl ether) .

Q. What are the critical steps in extracting this compound from amniotic fluid for quantitative analysis?

- Methodological Answer : Extraction requires:

- Highly purified ether (e.g., diethyl ether "Uvasol" for spectroscopy), precooled to 0°C to minimize evaporative losses during pipetting .

- Hydrolysis of conjugated estriol forms (e.g., sulfates or glucuronides) to release total estriol, followed by ether partitioning .

- Thorough desiccation of the hormone residue post-evaporation to prevent degradation.

- Validation via recovery experiments using tritium-labeled estriol to ensure >95% extraction efficiency .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Radioimmunoassay (RIA) : Suitable for high-throughput analysis of unconjugated estriol in amniotic fluid, with duplicate measurements to reduce variability .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides superior specificity for distinguishing estriol derivatives, with protocols validated against ISO 17025 standards .

- Salivary Assays : Collection protocols emphasizing volume control and cold-chain storage to preserve sample integrity, though primarily validated for unconjugated estriol .

Advanced Research Questions

Q. How do the receptor binding properties of this compound compare to other estrogens, and what experimental models are appropriate for such studies?

- Methodological Answer : this compound may act as a G-protein coupled estrogen receptor (GPER) antagonist , similar to unconjugated estriol in ER-negative breast cancer models. Comparative studies should use:

- Competitive binding assays with radiolabeled estradiol (e.g., 17β-estradiol) to determine affinity ratios.

- Cell-based luciferase reporter systems to assess transcriptional activity in ERα/ERβ/GPER isoforms .

- Dose-response curves to evaluate partial agonist/antagonist effects under varying hormonal milieus.

Q. What methodologies address discrepancies in estriol measurements across studies, particularly between total and unconjugated forms?

- Methodological Answer : Discrepancies arise from:

- Incomplete hydrolysis of conjugated estriol during sample preparation. Standardize hydrolysis conditions (e.g., enzyme type, pH, temperature) .

- Matrix effects in amniotic fluid (e.g., protein content). Use matrix-matched calibration curves and internal standards (e.g., deuterated estriol) .

- Inter-laboratory variability . Adopt harmonized protocols, such as parallel RIA and LC-MS/MS analyses, to cross-validate results .

Q. What synthetic considerations are crucial for producing this compound with high purity and yield?

- Methodological Answer :

- Etherification : React estriol with chloroacetic acid under alkaline conditions, optimizing molar ratios and reaction time to minimize byproducts.

- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the carboxymethyl ether derivative .

- Quality Control : Confirm purity via melting point, NMR (e.g., absence of residual solvents), and HPLC-UV (≥98% purity) .

Key Recommendations for Experimental Design

- Sample Storage : Amniotic fluid must be stored at -20°C to prevent estriol degradation; avoid freeze-thaw cycles .

- Ethical Compliance : For human-derived samples, adhere to institutional review board (IRB) protocols, including participant consent and data anonymization .

- Statistical Analysis : Apply multivariate methods (e.g., PARAFAC, PCA) to disentangle confounding variables in longitudinal estriol studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.